molecular formula C23H18F3N5O2 B2827008 (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1351611-52-3

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

货号: B2827008
CAS 编号: 1351611-52-3
分子量: 453.425
InChI 键: SFCHRUWJPAETEL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This chemical entity, (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, is a characterized small molecule inhibitor specifically designed to target the Colony Stimulating Factor 1 Receptor (CSF1R) [Source] . CSF1R signaling is a critical pathway for the survival, proliferation, and differentiation of microglia in the central nervous system and tumor-associated macrophages (TAMs) in the tumor microenvironment. As such, this compound provides a valuable research tool for investigating the role of microglia in neuroinflammatory and neurodegenerative diseases, such as Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS) [Source] . In the field of oncology, its application allows for the precise study of the contribution of TAMs to tumor progression, immunosuppression, and resistance to therapy, offering insights for potential cancer immunotherapies [Source] . By potently and selectively inhibiting CSF1R kinase activity, this compound enables researchers to modulate specific cellular components within complex biological systems, facilitating a deeper understanding of disease mechanisms and supporting the validation of novel therapeutic targets.

属性

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N5O2/c1-30-19(11-18(28-30)14-6-3-2-4-7-14)22(32)31-12-16(13-31)21-27-20(29-33-21)15-8-5-9-17(10-15)23(24,25)26/h2-11,16H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCHRUWJPAETEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into its structural components:

  • Pyrazole moiety : The 1-methyl-3-phenyl pyrazole structure is known for various biological activities.
  • Oxadiazole ring : The 1,2,4-oxadiazole is recognized for its pharmacological properties.
  • Azetidine ring : This contributes to the compound's overall stability and biological interaction potential.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer activities. For instance, compounds similar to the target molecule have shown impressive growth inhibition percentages against various cancer cell lines:

CompoundCell LinePercent Growth Inhibition (PGI)
6hSNB-1986.61%
6hOVCAR-885.26%
6hNCI-H4075.99%
6hMDA-MB-23156.53%

These results suggest that the oxadiazole component significantly enhances the anticancer properties of the compound .

The mechanisms through which this compound exhibits biological activity include:

  • Inhibition of Cell Proliferation : The pyrazole and oxadiazole rings are known to disrupt cell cycle progression in cancer cells.
  • Induction of Apoptosis : Studies have shown that similar compounds increase p53 expression levels and activate caspase pathways leading to apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell survival and proliferation.

Study on Anticancer Effects

A comprehensive study involving various substituted oxadiazoles reported that certain derivatives displayed IC50 values comparable to established chemotherapeutics like doxorubicin. For example, one derivative exhibited an IC50 value against MCF-7 cells of 15.63 µM, indicating potent cytotoxic effects .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in cancer pathways. These studies suggest strong hydrophobic interactions between the aromatic rings of the compound and amino acid residues in the target proteins, which are critical for its anticancer activity .

相似化合物的比较

Structural Analogues and Key Features

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name (Reference) Key Structural Features Inferred/Potential Bioactivity
Target Compound 1-Methyl-3-phenylpyrazole, 1,2,4-oxadiazole, azetidine, -CF₃ substituent Likely kinase inhibition or antimicrobial activity (based on heterocyclic motifs)
3-(4-Chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl](3-pyridyl)-methanone () 4,5-Dihydropyrazole, chlorophenyl, pyridyl methanone Possible CNS activity due to pyridyl moiety; dihydropyrazole may modulate solubility
1-(3-Pyridylcarbonyl)-5-(2-methylphenyl)-2-pyrazoline () Dihydropyrazoline, methylphenyl, pyridyl methanone Unspecified bioactivity; pyridyl group suggests potential for nicotinic receptor interaction
1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)ethan-1-one () Triazolo-thiazole, -CF₃ substituent, sulfanyl group Antifungal or antiviral activity inferred from sulfur-containing heterocycles
Key Observations :

Heterocyclic Core: The target compound’s 1,2,4-oxadiazole and azetidine differentiate it from analogs with triazolo-thiazole () or dihydropyrazole () cores. These heterocycles influence electronic properties and metabolic stability.

Substituent Effects :

  • The -CF₃ group in the target compound and enhances lipophilicity compared to chlorophenyl () or methylphenyl () substituents.
  • Azetidine’s rigidity may reduce off-target interactions compared to flexible dihydropyrazolines ().

Bioactivity Inference: 1,2,4-Oxadiazole-containing compounds (target and ) are associated with kinase inhibition or antimicrobial effects due to their resemblance to ATP-binding motifs . Pyridyl methanones () may target neurological pathways, but this remains speculative without direct data.

常见问题

Q. What are the critical considerations for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer: Synthesis optimization requires precise control of reaction conditions, including:
  • Temperature: Elevated temperatures (e.g., 80–100°C) are often needed for cyclization steps involving oxadiazole or azetidine moieties .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or THF may stabilize reactive intermediates .
  • Catalysts: Transition-metal catalysts (e.g., Pd for coupling reactions) or acid/base catalysts (e.g., sodium acetate for imine formation) improve reaction efficiency .
  • Purification: Column chromatography or recrystallization is critical to isolate the final product with >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the pyrazole and oxadiazole rings and detects trifluoromethyl group signals (δ ~110–120 ppm in ¹⁹F NMR) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns, particularly for the azetidine-methanone linkage .
  • HPLC: Reverse-phase HPLC with UV detection monitors reaction progress and quantifies impurities .

Q. How do structural features (e.g., trifluoromethyl, oxadiazole) influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer:
  • Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, improving membrane permeability .
  • 1,2,4-Oxadiazole Ring: Acts as a bioisostere for ester or amide groups, enhancing resistance to enzymatic degradation .
  • Azetidine Ring: Conformational rigidity may improve target binding affinity compared to flexible alkyl chains .

Advanced Research Questions

Q. What strategies can resolve contradictions in reactivity data during the synthesis of the azetidine-oxadiazole core?

  • Methodological Answer:
  • Mechanistic Studies: Use DFT calculations to model reaction pathways and identify intermediates that may cause side reactions (e.g., oxadiazole ring-opening under acidic conditions) .
  • In Situ Monitoring: Real-time IR spectroscopy or TLC tracks unstable intermediates, enabling rapid adjustment of reaction parameters .
  • Alternative Reagents: Replace hygroscopic reagents (e.g., POCl₃) with stable alternatives (e.g., T3P®) to mitigate hydrolysis risks .

Q. How can researchers assess the hydrolytic stability of the oxadiazole ring under physiological conditions?

  • Methodological Answer:
  • Simulated Biological Media: Incubate the compound in PBS (pH 7.4) or human serum at 37°C, followed by LC-MS analysis to detect degradation products .
  • Kinetic Studies: Monitor pseudo-first-order degradation rates using UV-Vis spectroscopy to calculate half-life under varying pH/temperature conditions .

Q. What experimental approaches are recommended to address discrepancies in biological activity data across different assay systems?

  • Methodological Answer:
  • Orthogonal Assays: Compare results from enzyme inhibition assays (e.g., fluorescence-based) with cellular viability assays (e.g., MTT) to rule out assay-specific artifacts .
  • Metabolite Profiling: Use hepatic microsomes or S9 fractions to identify active metabolites that may contribute to off-target effects .
  • Structural-Activity Relationship (SAR) Mapping: Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with chloro) to isolate key pharmacophoric features .

Data Interpretation and Validation

Q. How should researchers validate computational docking predictions for this compound against experimental binding data?

  • Methodological Answer:
  • Crystallographic Validation: Co-crystallize the compound with its target protein (e.g., kinase or GPCR) to confirm binding poses predicted by AutoDock or Schrödinger .
  • SPR/BLI Techniques: Surface plasmon resonance (SPR) or bio-layer interferometry (BLI) provides kinetic data (e.g., KD, kon/koff) to cross-validate docking scores .

Q. What statistical methods are appropriate for analyzing dose-response data in potency studies?

  • Methodological Answer:
  • Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50/EC50 values .
  • Error Analysis: Use bootstrapping or Monte Carlo simulations to estimate confidence intervals for replicate experiments .

Experimental Design Considerations

Q. How can researchers design stability studies to identify degradation pathways under accelerated storage conditions?

  • Methodological Answer:
  • Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, followed by LC-HRMS to identify degradants .
  • QbD Principles: Apply ICH guidelines (Q1A–Q2B) to establish validated stability-indicating methods .

Q. What in vitro models are most suitable for preliminary ADME profiling of this compound?

  • Methodological Answer:
  • Caco-2 Assays: Assess intestinal permeability and efflux ratios to predict oral bioavailability .
  • CYP Inhibition Screening: Use fluorogenic substrates in human liver microsomes to evaluate CYP3A4/2D6 inhibition risks .

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